5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID
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Description
The compound “5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID” is a derivative of thymidine containing a dimethoxytrityl protecting group . It has been used as a precursor in the synthesis of oligo-2’-deoxyribonucleotides and phosphoramidate derivatives .
Synthesis Analysis
The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .Chemical Reactions Analysis
The deprotection (detritylation) of 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalysed by dichloroacetic acid to give a 4,4′-dimethoxytrityl carbocation has been studied . The reaction yields a hydroxyl function at the 5′-position of the nucleotide .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to heat and moisture .Mechanism of Action
The detritylation occurs through a concerted general acid-catalysed mechanism rather than a stepwise A1 process . The acid-catalysed removal of the 4,4′-dimethoxytrityl protecting group from the 5′-oxygen of the solid-support-bound nucleotide during oligonucleotide synthesis is commonly referred to as ‘detritylation’ .
Safety and Hazards
Properties
CAS No. |
130150-81-1 |
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Molecular Formula |
C43H41N5O10 |
Molecular Weight |
787.81 |
Synonyms |
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID |
Origin of Product |
United States |
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